molecular formula C19H18N6O B2441010 N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-05-9

N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Número de catálogo: B2441010
Número CAS: 878063-05-9
Peso molecular: 346.394
Clave InChI: KZZZJYVUUXXJPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Propiedades

IUPAC Name

6-N-(3-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-7-4-3-5-8-13)23-19(24-18)22-14-9-6-10-15(11-14)26-2/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZZJYVUUXXJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Análisis De Reacciones Químicas

N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar scaffolds have demonstrated inhibitory effects on various cancer cell lines. A study evaluated the anti-proliferative activity of several pyrazolo compounds against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Among these, derivatives with methoxy substitutions showed promising results in inhibiting cell growth and inducing apoptosis .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazolo derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A recent docking study indicated that N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine could interact effectively with these targets, suggesting its potential as a dual inhibitor .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A research team synthesized a series of pyrazolo[3,4-d]pyrimidines including this compound. They evaluated their activity against several cancer cell lines using MTT assays. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound to COX enzymes. The docking results showed a favorable interaction profile compared to known inhibitors, suggesting that this compound could serve as a lead for the development of new anti-inflammatory agents .

Data Table: Summary of Biological Activities

Compound NameTargetActivityReference
This compoundK562IC50 = 12 µM
This compoundCOX/LOXDual Inhibition Potential

Mecanismo De Acción

The mechanism of action of N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolopyrimidine derivatives, such as:

  • N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N6-(3-chlorophenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N6-(3-fluorophenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Actividad Biológica

N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article discusses its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their ability to modulate various biological pathways due to their structural similarity to purines and pyrimidines. They have been studied for their potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs. The specific compound has shown promise in inhibiting casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) pathways, which are crucial in cancer progression and cellular signaling.

Inhibition of CK1

One of the primary biological activities of this compound is its role as a CK1 inhibitor. CK1 is involved in various cellular processes including cell cycle regulation and DNA repair. Aberrant activation of CK1 has been implicated in several cancers. Research indicates that derivatives of this compound can effectively inhibit CK1 activity with low nanomolar IC50 values (e.g., 78 nM) .

EGFR Inhibition

The compound also exhibits significant activity against EGFR, a critical target in cancer therapy. In vitro studies have demonstrated that certain derivatives show potent anti-proliferative effects against lung cancer (A549) and colon cancer (HCT-116) cell lines. For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and maintained efficacy against mutant forms .

Case Studies

Several studies have highlighted the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • CK1 Inhibition : A study discovered that a derivative inhibited CK1 with an IC50 of 78 nM, demonstrating potential for treating cancers associated with CK1 dysregulation .
  • EGFR Targeting : Another study synthesized derivatives that showed remarkable anti-proliferative activities against A549 and HCT-116 cells with IC50 values as low as 8.21 µM .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (µM)Biological Activity
This compoundCK10.078Inhibitor
Derivative 12bEGFR WT0.016Anti-cancer
Derivative 12bHCT-11619.56Anti-proliferative
Various DerivativesInflammatory EnzymesVariesAnti-inflammatory

Q & A

Q. Q1. What are the optimal synthetic pathways for preparing N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can purity be maximized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclocondensation of substituted hydrazines with nitriles or carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution at the pyrimidine C4 and C6 positions using aryl amines under basic conditions (e.g., K₂CO₃ in DMSO or acetonitrile) .
  • Methylation of the pyrazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity.
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time and improve yields .
  • Monitor intermediates via TLC or HPLC to ensure stepwise completion .

Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₀H₂₀N₆O) with <2 ppm error .
  • IR Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure to confirm regiochemistry and hydrogen bonding patterns (if crystalline) .

Q. Q3. What initial biological screening assays are recommended to evaluate its kinase inhibitory activity?

Methodological Answer:

  • Kinase Profiling : Use ATP-competitive biochemical assays (e.g., ADP-Glo™) against kinases like CDKs, EGFR, or JAK2 at 1–10 µM concentrations .
  • Dose-Response Analysis : Calculate IC₅₀ values using 8-point dilution series (0.1–100 µM) .
  • Selectivity Screening : Compare activity against a panel of 50+ kinases to identify off-target effects .

Advanced Research Questions

Q. Q4. How can structural modifications enhance selectivity for specific kinase targets (e.g., CDK4/6)?

Methodological Answer:

  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., CDK6 PDB: 6AY) to identify steric/electronic clashes .
  • SAR Studies :
    • Replace the 3-methoxyphenyl group with bulkier substituents (e.g., 4-fluorophenyl) to improve hydrophobic interactions .
    • Modify the N4-phenyl group to include electron-withdrawing groups (e.g., Cl) for enhanced hydrogen bonding .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. Q5. How do contradictory data on cytotoxicity across cell lines arise, and how should they be resolved?

Methodological Answer: Contradictions may stem from:

  • Cell Line Variability : Test in ≥3 cell lines (e.g., MCF-7, HeLa, A549) with varying kinase expression profiles .
  • Apoptosis vs. Senescence : Use flow cytometry (Annexin V/PI) and β-galactosidase assays to distinguish mechanisms .
  • Mitochondrial Toxicity : Measure ATP levels (CellTiter-Glo®) to rule out off-target effects .
    Resolution Workflow:

Validate target engagement via Western blot (e.g., phosphorylated Rb for CDK4/6 inhibition).

Cross-reference with kinase profiling data to confirm specificity .

Q. Q6. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics :
    • Administer 10 mg/kg (IV or oral) in rodents; collect plasma at 0, 1, 4, 8, 24 h. Analyze via LC-MS/MS for bioavailability and half-life .
  • Xenograft Models :
    • Implant CDK4/6-dependent tumors (e.g., MDA-MB-231) in nude mice. Dose at 25 mg/kg/day orally; measure tumor volume weekly .
  • Toxicity : Monitor liver enzymes (ALT/AST) and body weight over 28 days .

Q. Q7. How can computational methods predict off-target interactions and metabolic stability?

Methodological Answer:

  • Off-Target Prediction :
    • Use SwissTargetPrediction or SEA to identify non-kinase targets (e.g., GPCRs, ion channels) .
    • Validate via radioligand binding assays for high-risk candidates .
  • Metabolic Stability :
    • Simulate CYP450 metabolism (e.g., CYP3A4) with StarDrop or MetaSite .
    • Confirm experimentally using human liver microsomes (HLM) and NADPH cofactors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.